molecular formula C14H9N3O2S B2638896 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine CAS No. 524037-03-4

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine

Cat. No.: B2638896
CAS No.: 524037-03-4
M. Wt: 283.31
InChI Key: DRBYJEQYBVUMKA-UHFFFAOYSA-N
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Description

3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine (CAS RN 524037-03-4) is a high-value heterocyclic building block of significant interest in advanced chemical research and development. This compound features a fused tricyclic structure incorporating both benzimidazole and benzothiazine motifs, which are recognized as privileged scaffolds in medicinal and materials chemistry . Its primary research value lies in its application as a key synthetic intermediate or a novel electron-accepting core. The benzothiazine scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Concurrently, the benzimidazole moiety is known for its prevalence in pharmaceuticals and its ability to engage in key interactions with biological targets . The nitro group on the structure offers a handle for further chemical modifications, enabling the exploration of diverse chemical space. Notably, the core benzimidazo[1,2-a][3,1]benzothiazine (BBIT) structure has been identified as a novel electron-acceptor entity in the design of high-performance bipolar host materials for solution-processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes (TADF-OLEDs) . This demonstrates the compound's potential utility in the development of next-generation display and lighting technologies. As a heterocyclic building block, it enables researchers to develop new substances for various applications, including the search for new therapeutic agents and advanced functional materials . This product is supplied for laboratory research and development purposes. It is strictly For Research Use Only and is not intended for human, veterinary, or household use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols, as the compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

3-nitro-5H-benzimidazolo[1,2-a][3,1]benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-17(19)10-5-6-12-9(7-10)8-20-14-15-11-3-1-2-4-13(11)16(12)14/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBYJEQYBVUMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=C3S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chlorobenzothiazole in the presence of a base, followed by nitration to introduce the nitro group at the desired position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Oxidation: Oxidative reactions can further modify the benzimidazole or benzothiazine rings, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, often in an acidic or neutral medium.

Major Products

    Reduction: 3-amino-5H-benzimidazo[1,2-a][3,1]benzothiazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzimidazole or benzothiazine rings.

Scientific Research Applications

3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Electronic and Thermal Properties

Key comparisons with analogs are summarized below:

Compound Triplet Energy (ET) Thermal Decomposition Temp. (°C) Glass Transition Temp. (°C) Solubility in Organic Solvents Primary Application
BBIT (unsubstituted) 3.0 eV 392 161 High TADF OLED host materials
3-Nitro-5H-Benzimidazo[...] Not reported Inferred >400°C Predicted ~150–170°C Likely moderate Potential OLED/pharma use
1,2,4-Triazino[5,6-b]benzothiazine N/A 290–310 120–140 Moderate RNA synthesis inhibition

Key Observations:

  • The nitro group in 3-nitro-5H-benzimidazo[...] likely increases thermal stability compared to unsubstituted BBIT due to stronger intermolecular interactions .
  • Triplet energy (ET) values for nitro derivatives remain unstudied, but nitro groups typically lower LUMO levels, enhancing electron affinity—critical for OLED host materials .

Biological Activity

3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that integrate benzimidazole and benzothiazine structures. Recent studies have proposed various synthetic routes that enhance yield and purity. For instance, a one-pot synthesis method has been reported, which combines substituted acrylic acids with 1H-benzimidazole-2-thiol using coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) . This method facilitates the formation of fused tricyclic derivatives efficiently.

Key Synthetic Pathway

  • Starting Materials : 1H-benzimidazole-2-thiol and trans-substituted acrylic acids.
  • Reagents : TBTU as a coupling agent.
  • Conditions : Room temperature, DMF as solvent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that derivatives of this compound showed growth inhibition against various tumor cell lines. The IC50 values for several compounds derived from this structure were reported in the low micromolar range (IC50 = 2-19 μM) .

Flow cytometry analyses revealed that these compounds could delay cell cycle progression through the G1 phase without causing direct DNA damage. This suggests alternative mechanisms of action may be at play, possibly involving interference with cellular signaling pathways rather than direct interaction with DNA .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. A study synthesized a series of fused benzimidazole-thiazinone derivatives and evaluated their antimicrobial efficacy against various microorganisms. The results indicated significant antibacterial and antifungal activities .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerGrowth inhibition in tumor cell lines (IC50 = 2-19 μM)
AntimicrobialSignificant activity against bacteria and fungi
Cell Cycle ImpactDelays G1 phase progression without DNA damage

Case Studies and Research Findings

Several case studies have highlighted the biological potential of compounds related to this compound:

  • Anticancer Study : A compound derived from this structure was tested against five different cancer cell lines. The study revealed that it significantly inhibited cell growth and altered cell cycle dynamics without inducing DNA damage .
  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested for their antimicrobial properties. The findings showed that certain modifications to the benzimidazole or benzothiazine moieties enhanced their efficacy against specific pathogens .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Investigating the precise molecular mechanisms through which these compounds exert their effects.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine?

The synthesis typically involves multi-step protocols:

  • Cyclization reactions : Starting with benzothiazin-2-thione derivatives, hydrazine is used to form tetrazolo or triazolo intermediates. Subsequent acid-catalyzed cyclization (e.g., acetic or butyric acid) yields the fused benzothiazine core .
  • Purification : Silica gel chromatography with ethyl acetate as eluent is standard for isolating intermediates and final products .
  • Example: Reaction of 1,4-dihydro-8-methyl-2H-3,1-benzothiazin-2-thione with hydrazine at 0°C, followed by acetic acid cyclization, yields 9-methyl-5H-tetrazolo[1,5-a][3,1]benzothiazine (174°C melting point) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural confirmation, supplemented by 2D NMR (e.g., COSY, HSQC) to resolve complex regiochemistry .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N percentages (e.g., C 59.09% theoretical vs. 58.86% observed for a triazolo derivative) .
  • High-Resolution Mass Spectrometry (HRESIMS) : Confirms molecular weight and fragmentation patterns .

Q. What pharmacological properties have been explored for this compound?

While direct data on this compound is limited, structurally related benzothiazines exhibit:

  • Antibacterial Activity : Analogous compounds (e.g., 1,3,3-trimethyl-9-chloro derivatives) show bacteriostatic effects against E. coli and S. typhi at 1:1000 dilutions .
  • Antitumor Potential : Imidazo[1,2-a]pyrimidine derivatives demonstrate IC50 values of ~10 µM in cytotoxicity assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of nitro-substituted benzothiazine derivatives?

Contradictions in reported yields (e.g., 0.45 g vs. 1.6 g from similar starting materials) can be addressed by:

  • Temperature Control : Lower reaction temperatures (e.g., 0°C for hydrazine reactions) reduce side-product formation .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) may slow cyclization; adjusting acid catalysts (e.g., formic vs. acetic acid) can modulate reactivity .
  • Chromatographic Refinement : Gradient elution or mixed solvents improve separation of polar intermediates .

Q. What computational methods predict the electronic properties of this compound for OLED applications?

For materials science applications (e.g., thermally activated delayed fluorescence):

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and triplet energy levels (ET). For example, benzimidazo[1,2-a][3,1]benzothiazine derivatives exhibit ET ≈ 3.0 eV, critical for host materials in OLEDs .
  • Molecular Docking : Evaluates interactions with biological targets (e.g., α-glucosidase for antidiabetic studies) by simulating binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Conditions : Variations in bacterial strains (e.g., S. schottmuelleri vs. S. typhi) or dilution protocols affect MIC values .
  • Structural Modifications : Nitro groups enhance electron deficiency, altering redox properties and bioactivity. Comparative studies with non-nitro analogs are essential .

Q. What strategies address challenges in achieving high purity for electrophysical studies?

  • Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove trace impurities .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability (e.g., decomposition temperatures up to 392°C for OLED host materials) .

Methodological Notes

  • Key References : Synthesis protocols , computational modeling , and bioactivity studies are prioritized.
  • Data Gaps : Direct studies on this compound are sparse; inferences are drawn from structural analogs.

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